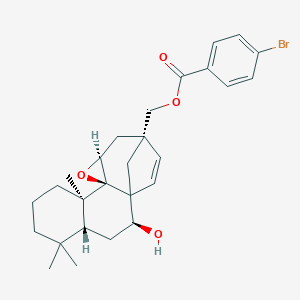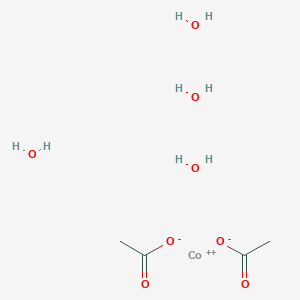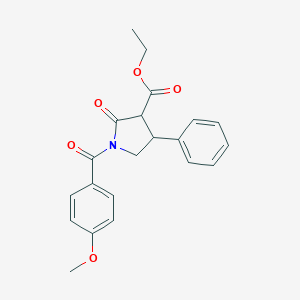
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as EMOPP, is a synthetic compound that has been widely used in scientific research. EMOPP is a member of the pyrrolidinecarboxylate family and has a molecular weight of 389.45 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is not well understood. However, studies have shown that it can act as a chelating agent, forming complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. It has also been shown to have low toxicity and is relatively inexpensive. However, one of the limitations of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is that its mechanism of action is not well understood, making it difficult to interpret experimental results.
Orientations Futures
For the study of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate include the development of metal complexes and the investigation of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzoyl chloride with ethyl 2-oxo-4-phenyl-3-pyrrolidinecarboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrrolidinecarboxylic acid derivatives. Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has also been used as a ligand in the preparation of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.
Propriétés
Numéro CAS |
137427-81-7 |
|---|---|
Nom du produit |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |
Clé InChI |
VOXWPPFAFMCDST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Synonymes |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



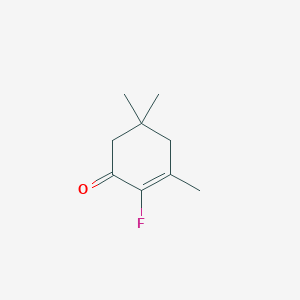
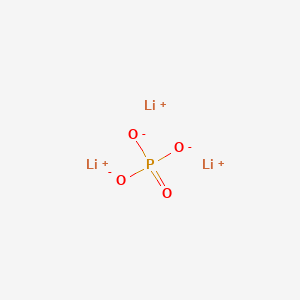
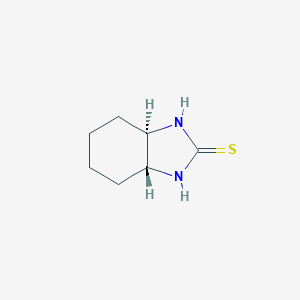
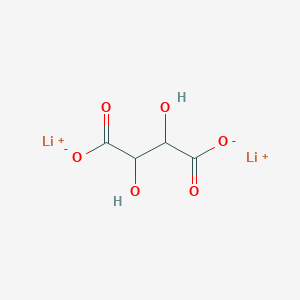
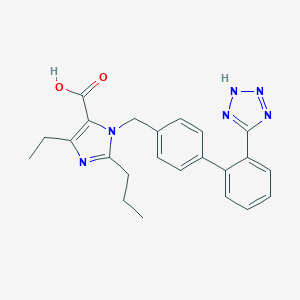
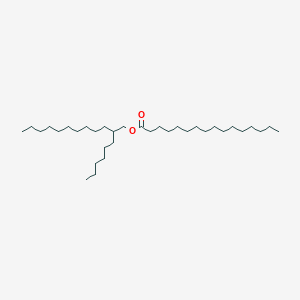
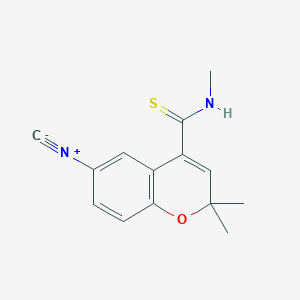
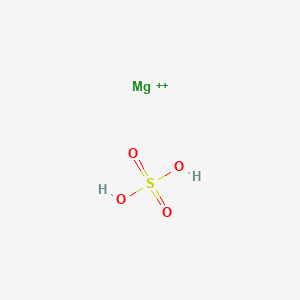
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)
